
4-Amino-2-chloro-5-methoxy-1,6-dimethyl-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-2-chloro-5-methoxy-1,6-dimethyl-indole-3-carbaldehyde is a synthetic indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-chloro-5-methoxy-1,6-dimethyl-indole-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic precursor using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The acylated product is then reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Nitration: The alcohol is nitrated using a nitrating agent like nitric acid to introduce the nitro group.
Amination: The nitro group is reduced to an amino group using a reducing agent like tin(II) chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-chloro-5-methoxy-1,6-dimethyl-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-amino-2-chloro-5-methoxy-1,6-dimethyl-indole-3-carboxylic acid.
Reduction: 4-amino-2-chloro-5-methoxy-1,6-dimethyl-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-amino-2-chloro-5-methoxy-1,6-dimethyl-indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-amino-2-chloro-5-methoxy-1,6-dimethyl-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-2-chloro-5-methoxy-1,6-dimethyl-indole-3-carboxylic acid
- 4-amino-2-chloro-5-methoxy-1,6-dimethyl-indole-3-methanol
- 4-amino-2-chloro-5-methoxy-1,6-dimethyl-indole-3-thiol
Uniqueness
4-amino-2-chloro-5-methoxy-1,6-dimethyl-indole-3-carbaldehyde is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
73355-52-9 |
|---|---|
Molecular Formula |
C12H13ClN2O2 |
Molecular Weight |
252.69 g/mol |
IUPAC Name |
4-amino-2-chloro-5-methoxy-1,6-dimethylindole-3-carbaldehyde |
InChI |
InChI=1S/C12H13ClN2O2/c1-6-4-8-9(10(14)11(6)17-3)7(5-16)12(13)15(8)2/h4-5H,14H2,1-3H3 |
InChI Key |
RPGNQMIUSUCFSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(N2C)Cl)C=O)C(=C1OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Dicyclohexylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14021818.png)
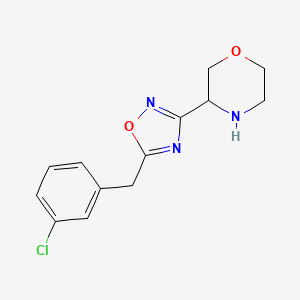

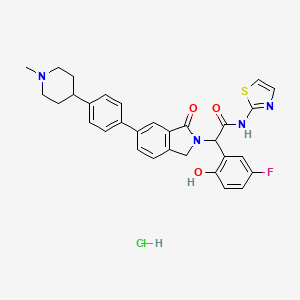
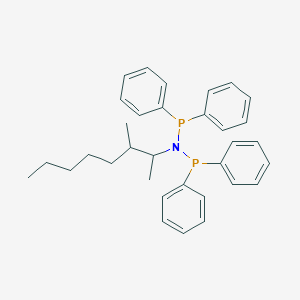
![3',5'-Difluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14021853.png)
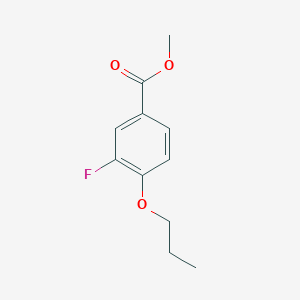
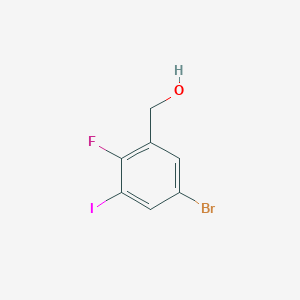
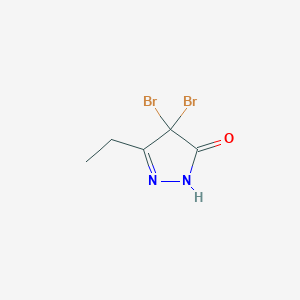
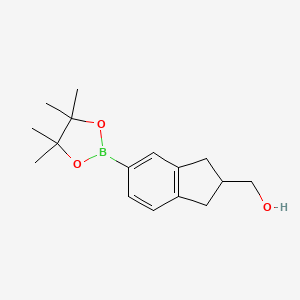
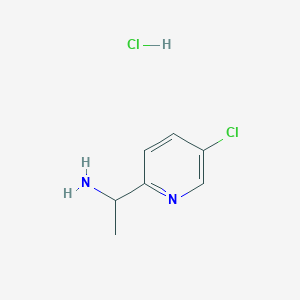
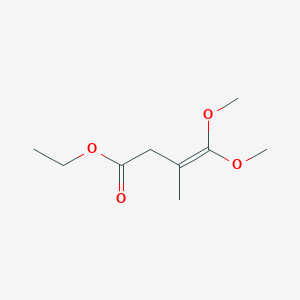
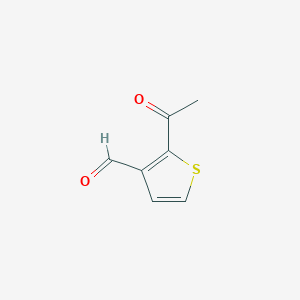
![Ethyl 4-[acetyl(2-oxoethyl)amino]benzoate](/img/structure/B14021898.png)
